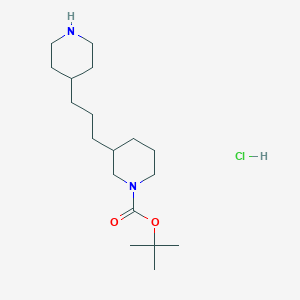

Tert-butyl 3-(3-piperidin-4-ylpropyl)piperidine-1-carboxylate;hydrochloride

Description

Tert-butyl 3-(3-piperidin-4-ylpropyl)piperidine-1-carboxylate; hydrochloride is a nitrogen-containing bicyclic compound featuring a piperidine core substituted with a tert-butoxycarbonyl (Boc) group and a 3-(piperidin-4-yl)propyl chain. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical intermediates or biochemical studies.

Properties

IUPAC Name |

tert-butyl 3-(3-piperidin-4-ylpropyl)piperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N2O2.ClH/c1-18(2,3)22-17(21)20-13-5-8-16(14-20)7-4-6-15-9-11-19-12-10-15;/h15-16,19H,4-14H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMFRDKZPWNWBFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CCCC2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-piperidin-4-ylpropyl)piperidine-1-carboxylate;hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through a cyclization reaction. This can be achieved using a variety of starting materials and catalysts.

Introduction of the Propyl Chain: The propyl chain is introduced through a nucleophilic substitution reaction, where a suitable propyl halide reacts with the piperidine ring.

Addition of the Tert-butyl Group: The tert-butyl group is added through an alkylation reaction, using tert-butyl chloride and a strong base such as sodium hydride.

Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-piperidin-4-ylpropyl)piperidine-1-carboxylate;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine rings, where nucleophiles replace existing substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-(3-piperidin-4-ylpropyl)piperidine-1-carboxylate;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-piperidin-4-ylpropyl)piperidine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs and Their Properties

The table below compares the target compound with structurally similar piperidine derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| Tert-butyl 3-(3-piperidin-4-ylpropyl)piperidine-1-carboxylate; hydrochloride | Not provided | C18H33N2O2·HCl | ~348.9 (calculated) | Boc-protected piperidine with propyl-piperidinyl |

| tert-Butyl 4-((6-aminopyrimidin-4-yl)oxy)piperidine-1-carboxylate | 691400-74-5 | C14H22N4O3 | 294.35 | Boc-piperidine linked to aminopyrimidine via ether |

| 6-(3-(Aminomethyl)piperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride | 1353985-14-4 | C13H22ClN5 | 291.8 | Piperidine-aminomethyl-pyrimidine scaffold |

| tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b) | Not provided | C16H31NO2 | 269.4 | Boc-piperidine with branched alkyl chain |

| tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride | 1029689-80-2 | C11H23ClN2O2 | 250.8 | Boc-piperidine with aminomethyl substituent |

Key Observations :

- The target compound’s propyl-piperidinyl substituent distinguishes it from analogs with pyrimidine (e.g., 691400-74-5) or simple alkyl chains (e.g., 3b). This substitution may influence lipophilicity and binding interactions in biological systems .

- Compounds like 1353985-14-4 and 1029689-80-2 feature primary amine groups , enhancing their reactivity in coupling reactions or as enzyme inhibitors .

- The Boc group in all compounds serves as a protective moiety, enabling selective deprotection during multi-step syntheses .

Comparison with Analog Syntheses:

- tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b) : Synthesized via Boc protection of 4-(4-methylpentyl)piperidine, achieving 86% yield .

- 6-(3-(Aminomethyl)piperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride: Involves reductive amination and HPLC purification, similar to steps in .

Biological Activity

Tert-butyl 3-(3-piperidin-4-ylpropyl)piperidine-1-carboxylate;hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is . The compound features a piperidine ring, which is known for its role in various biological activities, such as acting as a neurotransmitter modulator. The presence of tert-butyl and propyl groups contributes to the lipophilicity of the compound, potentially enhancing its ability to penetrate biological membranes.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Neuropharmacological Effects :

- Compounds containing piperidine moieties have been studied for their effects on neurotransmitter systems. Research indicates that they may interact with dopamine and serotonin receptors, influencing mood and cognitive functions.

-

Antinociceptive Properties :

- Some studies suggest that piperidine derivatives exhibit antinociceptive (pain-relieving) effects. For instance, compounds similar to Tert-butyl 3-(3-piperidin-4-ylpropyl)piperidine-1-carboxylate have shown promise in reducing pain responses in animal models.

-

Antiinflammatory Activity :

- The compound's structure suggests potential anti-inflammatory properties. Research on related piperidine compounds has demonstrated their ability to inhibit inflammatory pathways, particularly through modulation of cytokine release.

Research Findings

A review of the literature reveals several studies that provide insight into the biological activity of similar compounds:

Table 1: Summary of Biological Activities

Case Studies

-

Neuropharmacological Study :

A study published in Molecules explored the effect of piperidine derivatives on neurotransmitter systems. It was found that certain modifications to the piperidine structure enhanced binding affinity to serotonin receptors, suggesting potential applications in treating mood disorders . -

Pain Relief Research :

In a preclinical trial, a related compound demonstrated significant antinociceptive effects when administered in varying doses to rodent models. The results indicated a dose-dependent reduction in pain behaviors, supporting further investigation into its therapeutic potential . -

Inflammation Modulation :

A recent study highlighted the anti-inflammatory properties of piperidine derivatives, showing that they could effectively reduce cytokine levels in LPS-stimulated macrophages. This suggests that this compound may also possess similar anti-inflammatory capabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.